molecular formula C7H9BrN2 B2425569 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole CAS No. 1528663-31-1

3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole

Cat. No.: B2425569
CAS No.: 1528663-31-1
M. Wt: 201.067
InChI Key: NWVJWZQAQDUYRE-UHFFFAOYSA-N
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Description

“3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole” is a chemical compound with the linear formula C6H7BrN2 . It is a derivative of the imidazole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H11BrN2/c1-6-8(9)11-5-3-2-4-7(11)10-6/h2-5H2,1H3 . This indicates that the compound contains a bromine atom (Br), two nitrogen atoms (N), and a methyl group (CH3) attached to the imidazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 215.09 .

Scientific Research Applications

Pharmacological Research

3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole and its derivatives have been a subject of pharmacological research due to their diverse biological activities. For instance, a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones were synthesized, recognized for their cognition-enhancing activity. These compounds were found to have potent antiamnestic activity and demonstrated significant biological activity in reversing scopolamine-induced amnesia (Pinza et al., 1993).

Similarly, a set of analogues was synthesized and tested for their anticonvulsant activity. Despite being less active than some reference compounds, these studies highlighted the importance of the molecular structure in determining the biological activity of these compounds (Kelley et al., 1995).

Anti-Inflammatory and Immune Response Modulation

Research has also delved into the anti-inflammatory properties of pyridinyl imidazoles. Specific compounds were found to inhibit the inflammatory phase of delayed-type hypersensitivity reactions without affecting T-cell and B-cell mediated immune responses. This suggests a potential therapeutic application in chronic inflammatory diseases (Reddy et al., 1994).

Antihypertensive and Cardiovascular Research

The structure of this compound has been leveraged to develop novel angiotensin II receptor antagonists. These compounds have shown promising results in inhibiting angiotensin-induced blood pressure increase, indicating their potential in managing cardiovascular conditions (Bovy et al., 1993).

Pharmacokinetics and Drug Design

The pharmacokinetic properties of pyrrole-imidazole (Py-Im) polyamides, which share structural similarities with this compound, have been studied. Differences in the pharmacokinetic properties and toxicities were noted based on the compound's architecture, providing insights into the design of DNA-binding Py-Im polyamides for in vivo testing (Raskatov et al., 2012).

Safety and Hazards

The safety information for “3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole” includes several hazard statements such as H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-7(8)10-4-2-3-6(10)9-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVJWZQAQDUYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCC2=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1528663-31-1
Record name 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole
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